

Unveiling the Solid-State Architecture of Sulfalene: A Crystallographic and Conformational Analysis

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Compound of Interest		
Compound Name:	Sulfalene	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfalene, a long-acting sulfonamide, has been a subject of interest in medicinal chemistry due to its antibacterial and antimalarial properties. Understanding its three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of new, more effective derivatives. This technical guide provides a comprehensive analysis of the crystal structure and molecular conformation of **Sulfalene**, supported by detailed experimental protocols and data presentation. The mechanism of action is also visually represented to provide a holistic understanding of this important therapeutic agent.

Crystal Structure of Sulfalene

The three-dimensional arrangement of **Sulfalene** in the solid state has been determined by single-crystal X-ray diffraction. The crystallographic data provides precise information on the geometry and intermolecular interactions of the molecule.

Crystallographic Data

The crystal structure of **Sulfalene** has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 797843. The key crystallographic parameters are summarized in the table below.



Parameter	Value
Empirical Formula	C11H12N4O3S
Formula Weight	280.30
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	8.453 (2)
b (Å)	10.567 (3)
c (Å)	14.134 (4)
α (°)	90
β (°)	101.93 (3)
y (°)	90
Volume (ų)	1234.5 (6)
Z	4
Density (calculated) (Mg/m³)	1.509
Absorption Coefficient (mm ⁻¹)	0.263
F(000)	584

Molecular Conformation

The conformation of the **Sulfalene** molecule in the crystal is characterized by the relative orientations of the benzenesulfonamide and methoxypyrazine rings. The dihedral angle between the mean planes of these two rings is a critical parameter in defining the overall molecular shape. Analysis of the crystal structure reveals specific torsion angles that dictate the spatial arrangement of the functional groups.



Torsion Angle	Value (°)
C1-S1-N2-C7	-65.8 (2)
C6-C1-S1-N2	-176.9 (2)
C2-C1-S1-O1	-49.3 (2)
C2-C1-S1-O2	85.3 (2)
C8-N2-S1-C1	173.4 (2)
C11-O3-C10-N4	-1.9 (4)

Note: Atom numbering may vary from the original publication. The provided torsion angles are representative of the key conformational features.

Experimental Protocols

The determination of the crystal structure of **Sulfalene** involves a series of well-defined experimental steps.

Single-Crystal X-ray Diffraction: A Detailed Protocol

Single-crystal X-ray diffraction is a powerful technique that provides detailed information about the atomic arrangement within a crystal.

1. Crystal Growth:

- High-quality single crystals of Sulfalene are grown by slow evaporation of a saturated solution. A suitable solvent system, such as ethanol or a mixture of ethanol and water, can be employed.
- The solution is left undisturbed in a loosely covered container at a constant temperature to allow for the slow formation of well-defined crystals.

2. Crystal Mounting:

 A suitable crystal with dimensions of approximately 0.1-0.3 mm is selected under a microscope.



 The crystal is mounted on a goniometer head using a cryoprotectant oil to prevent crystal decay from the X-ray beam and to allow for data collection at low temperatures (typically 100 K).

3. Data Collection:

- The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo K α radiation, λ = 0.71073 Å) and a detector.
- A series of diffraction images are collected as the crystal is rotated through a range of angles. Each image captures the diffraction pattern from a specific orientation of the crystal.

4. Data Processing:

- The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
- Software is used to integrate the intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

5. Structure Solution and Refinement:

- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The initial model is then refined against the experimental diffraction data using least-squares methods. This process involves adjusting the atomic coordinates, and thermal parameters to minimize the difference between the calculated and observed structure factors.
- Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

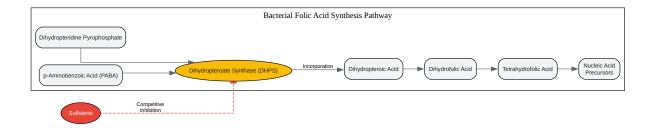
Visualizing the Mechanism of Action and Experimental Workflow

To provide a clearer understanding of **Sulfalene**'s biological role and the process of its structural determination, the following diagrams have been generated.



Sulfalene's Mechanism of Action: Inhibition of Folate Synthesis

Sulfalene exerts its antibacterial effect by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] This pathway is crucial for the synthesis of nucleic acids and certain amino acids, which are vital for bacterial growth and replication.[1] Humans are not affected by this mechanism as they obtain folic acid from their diet.[1]



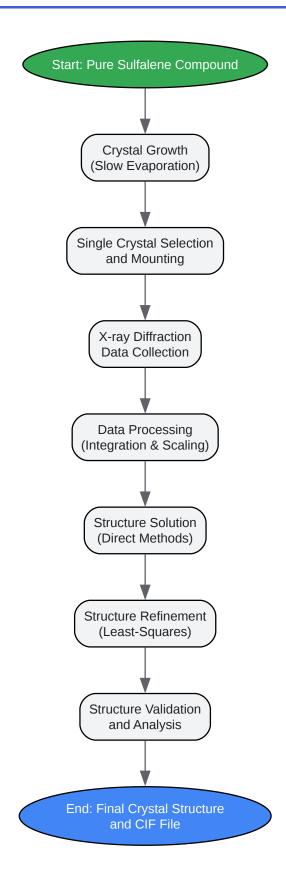
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Caption: Sulfalene's competitive inhibition of dihydropteroate synthase.

Experimental Workflow for Sulfalene Crystal Structure Determination

The process of determining the crystal structure of a small molecule like **Sulfalene** follows a systematic workflow, from obtaining the compound to the final structural analysis.





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